molecular formula C19H26N4O3S B10952814 ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10952814
M. Wt: 390.5 g/mol
InChI Key: WIXBVQCWPDNCRU-MDZDMXLPSA-N
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Description

ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole moiety, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final compound is formed by coupling the thiazole and pyrazole intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted thiazole or pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound may exert its effects through binding to these targets, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and benzothiazole.

    Pyrazole Derivatives: Compounds with a pyrazole ring, such as celecoxib and pyrazole itself.

Uniqueness

ETHYL 2-{SEC-BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring, a pyrazole moiety, and an ethyl ester group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-[butan-2-yl-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H26N4O3S/c1-7-12(3)23(16(24)10-9-15-11-20-22(6)14(15)5)19-21-13(4)17(27-19)18(25)26-8-2/h9-12H,7-8H2,1-6H3/b10-9+

InChI Key

WIXBVQCWPDNCRU-MDZDMXLPSA-N

Isomeric SMILES

CCC(C)N(C1=NC(=C(S1)C(=O)OCC)C)C(=O)/C=C/C2=C(N(N=C2)C)C

Canonical SMILES

CCC(C)N(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C=CC2=C(N(N=C2)C)C

Origin of Product

United States

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